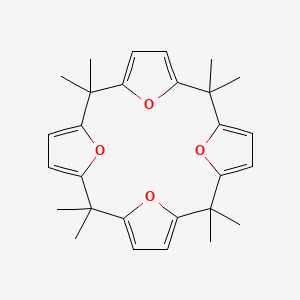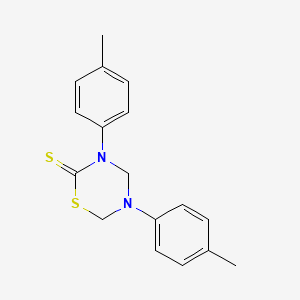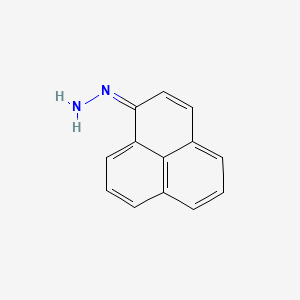
1H-Phenalen-1-one, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Phenalen-1-one, hydrazone is a derivative of phenalenone, an aromatic ketone. This compound is known for its unique photophysical properties and has been studied extensively for its potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound consists of a phenalenone core with a hydrazone functional group, which imparts distinct chemical and physical properties to the molecule.
Preparation Methods
The synthesis of 1H-Phenalen-1-one, hydrazone typically involves the reaction of phenalenone with hydrazine or its derivatives. One common method involves the condensation of phenalenone with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial production methods for this compound are not well-documented, but the laboratory-scale synthesis provides a basis for potential scale-up processes. The key steps involve the preparation of phenalenone, followed by its reaction with hydrazine to form the hydrazone derivative.
Chemical Reactions Analysis
1H-Phenalen-1-one, hydrazone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of this compound can lead to the formation of hydrazine derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The hydrazone group in this compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted hydrazone derivatives. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenalenone oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry: The compound’s unique photophysical properties make it a valuable tool in photochemistry and photophysics research. It is used as a photosensitizer in various photochemical reactions.
Biology: In biological research, 1H-Phenalen-1-one, hydrazone is used as a fluorescent probe for studying cellular processes. Its ability to generate singlet oxygen makes it useful in photodynamic therapy for treating certain diseases.
Medicine: The compound’s photodynamic properties are exploited in medical applications, particularly in the development of new therapeutic agents for cancer treatment.
Industry: In industrial applications, this compound is used in the development of new materials with specific photophysical properties, such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of 1H-Phenalen-1-one, hydrazone involves its ability to absorb light and generate reactive oxygen species, such as singlet oxygen. This photodynamic effect is mediated by the compound’s electronic structure, which allows efficient intersystem crossing between singlet and triplet states. The generated singlet oxygen can then interact with various molecular targets, leading to oxidative damage and other biological effects.
Comparison with Similar Compounds
1H-Phenalen-1-one, hydrazone can be compared with other similar compounds, such as phenalenone derivatives and other hydrazone compounds.
Phenalenone Derivatives: These compounds share the phenalenone core structure but differ in their functional groups. Examples include 9-substituted and 4-substituted phenalenones, which exhibit different photophysical properties and reactivities.
Hydrazone Compounds: Hydrazone derivatives of other aromatic ketones, such as benzophenone hydrazone, also exhibit unique chemical and physical properties. The presence of the hydrazone group imparts distinct reactivity and photophysical characteristics to these compounds.
The uniqueness of this compound lies in its combination of the phenalenone core and the hydrazone functional group, which together confer specific photophysical properties and reactivity patterns that are not observed in other similar compounds.
Properties
CAS No. |
6968-74-7 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(Z)-phenalen-1-ylidenehydrazine |
InChI |
InChI=1S/C13H10N2/c14-15-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-8H,14H2/b15-12- |
InChI Key |
HPLDEWYDQJJTIC-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=C/C(=N/N)/C3=CC=C2 |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC(=NN)C3=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


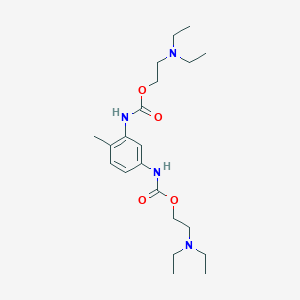



![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B11959348.png)


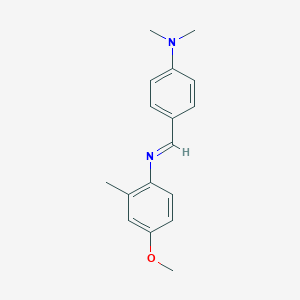
![N'-[(E)-(4-ethylphenyl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B11959382.png)


